22-Hydroxycholesterol

描述

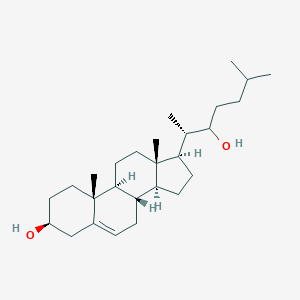

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25?,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-UKNNTIGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904340 | |

| Record name | 22-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17711-16-9 | |

| Record name | 22-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017711169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22-Hydroxycholesterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ9HV8VPD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 22-Hydroxycholesterol in Steroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxycholesterol (22HC), an oxygenated derivative of cholesterol, holds a central and multifaceted position in the intricate cascade of steroidogenesis. It is not merely a transient molecule but a critical substrate and a significant signaling entity that governs the rate-limiting steps of steroid hormone production. This technical guide provides an in-depth exploration of the dual roles of this compound: its direct function as an essential intermediate in the enzymatic conversion of cholesterol to pregnenolone (B344588), and its indirect, regulatory function mediated through nuclear receptors. This document synthesizes current understanding, presenting key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in steroid research and drug development.

Direct Role: An Obligate Intermediate in the P450scc Catalytic Cycle

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. This reaction occurs on the inner mitochondrial membrane and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[1][2] This conversion is not a single reaction but a three-step oxidative process, in which 22R-hydroxycholesterol serves as the first and crucial intermediate.[1][3][4]

The sequence of reactions is as follows:

-

First Hydroxylation: CYP11A1 first hydroxylates cholesterol at the C22 position to form 22R-hydroxycholesterol. This initial oxidation is the slowest and rate-limiting step of the entire three-step cleavage process.[5][6]

-

Second Hydroxylation: The newly formed 22R-hydroxycholesterol is then further hydroxylated by the same enzyme at the C20 position, yielding 20α,22R-dihydroxycholesterol.[3][4][7]

-

Side-Chain Cleavage (Lyase Reaction): Finally, CYP11A1 catalyzes the cleavage of the C20-C22 bond of 20α,22R-dihydroxycholesterol, resulting in the formation of pregnenolone and isocaproic aldehyde.[1][8]

The tight binding of 22R-hydroxycholesterol to the CYP11A1 active site, partly through direct coordination of the C22-oxygen to the heme-iron, facilitates the subsequent hydroxylations in a highly processive reaction.[3][6] Because this compound is more hydrophilic than cholesterol, it can more readily bypass the cholesterol transport machinery, such as the steroidogenic acute regulatory (StAR) protein, to access CYP11A1 in the inner mitochondrial membrane.[9][10] This property makes it a valuable tool in experimental settings to study CYP11A1 activity independently of cholesterol transport.

Regulatory Role: A Ligand for Nuclear Receptors

Beyond its role as a metabolic intermediate, this compound functions as a potent signaling molecule by acting as an endogenous agonist for the Liver X Receptors (LXRs), LXRα and LXRβ.[4][11][12][13] LXRs are nuclear receptors that play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[14][15]

The activation of LXRs by this compound has a complex and sometimes paradoxical effect on steroidogenesis:

-

Regulation of Cholesterol Efflux: LXRs control the transcription of genes responsible for transporting excess cholesterol out of cells, such as ATP-binding cassette transporter A1 (ABCA1).[15] By activating LXR, this compound can promote cholesterol efflux, thereby reducing the substrate pool available for steroid synthesis. This acts as a feedback mechanism to prevent cytotoxic cholesterol accumulation.[16]

-

Modulation of StAR Expression: The StAR protein, which facilitates the rate-limiting transport of cholesterol to the inner mitochondrial membrane, is a novel LXR target gene.[16] LXR activation has been shown to modulate StAR expression, which can, in turn, influence the rate of steroid hormone synthesis.[14][15]

-

SREBP Pathway Interaction: Oxysterols, including this compound, are known to suppress the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[17][18] SREBP-2 is a master transcriptional regulator of cholesterol synthesis. By inhibiting SREBP-2, this compound contributes to the feedback inhibition of de novo cholesterol production.[19][20]

Interestingly, 22(R)-hydroxycholesterol has also been identified as a ligand for the Farnesoid X Receptor (FXR), another nuclear receptor primarily involved in bile acid metabolism, indicating a broader signaling role than previously understood.[21][22]

References

- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 5. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 20α,22R-Dihydroxycholesterol - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Steroidogenic acute regulatory protein (StAR) retains activity in the absence of its mitochondrial import sequence: Implications for the mechanism of StAR action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Liver X receptor opens a new gateway to StAR and to steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liver X receptors regulate adrenal cholesterol balance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxylation site-specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

22-Hydroxycholesterol as a Precursor to Pregnenolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cholesterol to pregnenolone (B344588) is the initial and rate-limiting step in the biosynthesis of all steroid hormones. This critical process is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (CYP11A1), also known as P450scc. The reaction proceeds through two sequential hydroxylations of the cholesterol side chain, with 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol as key intermediates. This technical guide provides an in-depth overview of the enzymatic conversion of 22-hydroxycholesterol to pregnenolone, detailing the molecular machinery, regulatory mechanisms, and experimental methodologies for its investigation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this pivotal process in steroidogenesis.

Introduction

Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and reproduction. The synthesis of all steroid hormones originates from a common precursor, pregnenolone, which is derived from cholesterol. The enzymatic transformation of cholesterol to pregnenolone is a three-step process catalyzed by CYP11A1, a member of the cytochrome P450 superfamily located in the inner mitochondrial membrane of steroidogenic tissues.[1][2] This conversion is tightly regulated, ensuring a controlled supply of precursors for the downstream synthesis of specific steroid hormones. This compound serves as the first and crucial intermediate in this pathway, and its formation is a key determinant of the overall rate of steroidogenesis.

The Molecular Machinery of Pregnenolone Synthesis

The conversion of cholesterol to pregnenolone is a complex enzymatic process that requires the coordinated action of three proteins:

-

Cytochrome P450 Side-Chain Cleavage (CYP11A1/P450scc): This heme-containing monooxygenase is the central catalytic enzyme. It is located on the matrix side of the inner mitochondrial membrane.[1][2]

-

Adrenodoxin (B1173346) (Adx): A small iron-sulfur protein that acts as a mobile electron shuttle, transferring electrons from adrenodoxin reductase to CYP11A1.[3]

-

Adrenodoxin Reductase (AdR): A flavoprotein that accepts two electrons from NADPH and transfers them one at a time to adrenodoxin.[3]

The reaction mechanism involves three sequential monooxygenase reactions:

-

Hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol.[4]

-

Hydroxylation of 22R-hydroxycholesterol at the C20 position to yield 20R,22R-dihydroxycholesterol.[4]

-

Cleavage of the C20-C22 bond of 20R,22R-dihydroxycholesterol to produce pregnenolone and isocaproic aldehyde.[4]

Each of these steps requires one molecule of molecular oxygen and two electrons delivered from NADPH via the AdR/Adx electron transport chain.

Cellular Localization

The enzymes of the pregnenolone synthesis machinery are localized within the mitochondria of steroidogenic cells, such as those in the adrenal cortex, gonads (testis and ovary), and placenta.[5] Specifically, CYP11A1 is an integral protein of the inner mitochondrial membrane, while adrenodoxin and adrenodoxin reductase are soluble proteins in the mitochondrial matrix.[5] This spatial arrangement necessitates a mechanism for transporting the hydrophobic substrate, cholesterol, from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[6][7]

Regulation of Pregnenolone Synthesis

The synthesis of pregnenolone is regulated at multiple levels, including substrate availability and the expression and activity of the steroidogenic enzymes.

Cholesterol Transport: The Role of StAR Protein

The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane.[6][7] This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein.[6] Hormonal stimulation of steroidogenic cells, primarily through the cyclic AMP (cAMP) signaling pathway, leads to the rapid synthesis of StAR. StAR facilitates the movement of cholesterol across the aqueous intermembrane space to make it accessible to CYP11A1.[6]

Transcriptional Regulation of CYP11A1

The expression of the CYP11A1 gene is primarily regulated at the transcriptional level. The promoter of the CYP11A1 gene contains binding sites for several transcription factors, most notably Steroidogenic Factor 1 (SF-1).[8][9] The cAMP signaling pathway, activated by pituitary hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing Hormone (LH) in the gonads, is a major regulator of CYP11A1 transcription.[8][10] This hormonal stimulation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates transcription factors, including SF-1, leading to increased CYP11A1 gene expression.[1][8]

Quantitative Data

The following tables summarize key quantitative data related to the conversion of this compound to pregnenolone.

Table 1: Michaelis-Menten Kinetic Parameters for Human CYP11A1

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |

| Cholesterol | 38 ± 6 | 6.9 ± 0.5 | 0.18 ± 0.03 | [11] |

| 22R-Hydroxycholesterol | 0.5 - 5 (range) | N/A | N/A | [11][12][13] |

Note: kcat and kcat/Km for 22R-Hydroxycholesterol were not explicitly provided in the referenced abstracts.

Table 2: Dissociation Constants (Kd) for Human CYP11A1 and Substrates/Products

| Ligand | Kd (μM) (without Adx) | Kd (μM) (with Adx) | Reference |

| Cholesterol | 0.12 ± 0.01 | 0.11 ± 0.01 | [14] |

| 22R-Hydroxycholesterol | 0.02 ± 0.01 | 0.020 ± 0.003 | [14] |

| 20R,22R-Dihydroxycholesterol | 0.03 ± 0.02 | 0.04 ± 0.01 | [14] |

| Pregnenolone | 0.48 ± 0.22 | 0.56 ± 0.12 | [14] |

Table 3: Inhibition of CYP11A1 Activity

| Inhibitor | Type of Inhibition | Ki or IC50 | Reference |

| Ketoconazole | Reversible | Kd = 1.5 µM | [15] |

| Posaconazole | Reversible | Kd = 1.0 µM | [15] |

| Aminoglutethimide | Competitive | N/A | [15] |

Note: Ki or IC50 values were not always explicitly stated and Kd from spectral binding assays is provided as an indication of affinity.

Experimental Protocols

In Vitro Reconstitution of the CYP11A1 System and Activity Assay

This protocol describes the reconstitution of the CYP11A1 enzymatic system and the measurement of its activity using this compound as a substrate.

Materials:

-

Purified recombinant human CYP11A1, adrenodoxin (Adx), and adrenodoxin reductase (AdR).

-

22R-hydroxycholesterol.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Quenching solution (e.g., 1 M HCl).

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

-

Internal standard (e.g., pregnenolone-d4).

Procedure:

-

Prepare a reaction mixture containing CYP11A1 (e.g., 0.5 µM), Adx (e.g., 1 µM), and AdR (e.g., 0.125 µM) in the reaction buffer.[16]

-

Add 22R-hydroxycholesterol to the desired final concentration (e.g., from a stock solution in a suitable solvent like ethanol (B145695) or cyclodextrin).[16]

-

Pre-incubate the mixture at 37°C for 5 minutes.[17]

-

Initiate the reaction by adding the NADPH regenerating system.[17]

-

Incubate at 37°C for a defined period (e.g., 1-3 minutes for initial rate determination).[17]

-

Stop the reaction by adding the quenching solution.[17]

-

Add a known amount of the internal standard.

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the formation of pregnenolone by HPLC-MS/MS.

Quantification of Pregnenolone by LC-MS/MS

This protocol outlines a general procedure for the quantification of pregnenolone from biological samples.

Sample Preparation:

-

To a 200 µL serum or cell culture media sample, add an internal standard (pregnenolone-d4).[18][19]

-

Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).[18][19]

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[18][19]

-

Derivatization (Optional but recommended for enhanced sensitivity): Reconstitute the dried extract in a solution of hydroxylamine (B1172632) in a suitable buffer and incubate to form oxime derivatives.[18][19]

-

Dry the derivatized sample and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol (B129727) in water).[18][19]

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase column (e.g., C18 or Phenyl-X) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., ammonium (B1175870) acetate).[18][19][20]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[18][19]

-

Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both pregnenolone (or its derivative) and the internal standard.[18][19]

-

Quantification: Generate a standard curve using known concentrations of pregnenolone and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.

StAR-Mediated Cholesterol Transport Assay

This assay measures the ability of StAR protein to facilitate the transfer of cholesterol to mitochondria, which is indirectly assessed by pregnenolone production.

Materials:

-

Isolated mitochondria from a non-steroidogenic source (e.g., rat liver) or from transfected cells.

-

Liposomes containing radiolabeled cholesterol (e.g., [14C]cholesterol).

-

Recombinant StAR protein.

-

Incubation buffer.

Procedure:

-

Prepare liposomes containing [14C]cholesterol.

-

Incubate the [14C]cholesterol-containing liposomes with isolated mitochondria in the presence or absence of recombinant StAR protein at 37°C.[21][22]

-

After the incubation period, separate the mitochondria from the liposomes by centrifugation.

-

Measure the amount of [14C]cholesterol transferred to the mitochondrial fraction by scintillation counting.

-

Alternatively, in a steroidogenic system, measure the production of radiolabeled pregnenolone.

Visualizations

Signaling Pathway: Electron Transfer Chain for CYP11A1

Experimental Workflow: In Vitro CYP11A1 Activity Assay

Conclusion

The conversion of this compound to pregnenolone, as part of the broader cholesterol side-chain cleavage reaction, is a cornerstone of steroid hormone biosynthesis. A thorough understanding of the molecular players, regulatory networks, and enzymatic kinetics is paramount for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting steroid-related pathologies. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers to investigate this fundamental biological process. The continued exploration of the intricate mechanisms governing pregnenolone synthesis will undoubtedly unveil new insights into steroid physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interaction domain of the redox protein adrenodoxin is mandatory for binding of the electron acceptor CYP11A1, but is not required for binding of the electron donor adrenodoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of steroidogenic enzymes in adrenal cortex and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroidogenic acute regulatory protein (StAR), a novel mitochondrial cholesterol transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]

- 8. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of steroid production: analysis of Cyp11a1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional Regulation of CYP11A1 | Semantic Scholar [semanticscholar.org]

- 11. Varied Clinical Presentations of Seven Patients With Mutations in CYP11A1 Encoding the Cholesterol Side-Chain Cleavage Enzyme, P450scc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Steroidogenic acute regulatory protein (StAR) is a sterol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 22-Hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 22-hydroxycholesterol, a pivotal oxysterol in cellular physiology. Initially identified as a critical intermediate in the conversion of cholesterol to steroid hormones, its biological significance has expanded to encompass the regulation of lipid homeostasis and inflammatory responses through the activation of nuclear receptors. This document details the historical milestones in its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its complex roles in key signaling pathways. Quantitative data are presented in structured tables for clarity, and intricate molecular interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The journey to understanding this compound is intrinsically linked to the elucidation of steroid hormone biosynthesis. Early research in the mid-20th century focused on identifying the intermediates in the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones.

Timeline of Key Discoveries:

| Year | Discovery | Key Researchers/Reference |

| 1962 | The biosynthesis of pregnenolone from this compound was demonstrated, establishing it as a key intermediate in steroidogenesis.[1] | Chaudhuri A.C., Harada Y., Shimizu K., Gut M., Dorfman R.I. |

| 1970 | Crystalline 22R-hydroxycholesterol was successfully isolated from bovine adrenal glands, allowing for more detailed structural and functional studies.[2] | Dixon R., Furutachi T., Lieberman S. |

| 1974 | A stereospecific chemical synthesis for (22R)-hydroxycholesterol was developed, providing a crucial tool for in vitro and in vivo studies.[3] | |

| 1975 | Mass spectrometric studies confirmed the enzymatic conversion of cholesterol to (22R)-hydroxycholesterol by a bovine adrenocortical mitochondrial preparation, elucidating the role of molecular oxygen in the process.[4] | |

| Late 1990s | 22(R)-hydroxycholesterol was identified as a potent endogenous agonist for the Liver X Receptor (LXR), revealing its role beyond steroidogenesis in regulating cholesterol homeostasis.[5][6] | |

| 2006 | It was discovered that 22(R)-hydroxycholesterol also functions as a ligand for the Farnesoid X Receptor (FXR), further expanding its known regulatory functions in lipid metabolism.[7] | Deng R., et al. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₇H₄₆O₂ |

| Molecular Weight | 402.65 g/mol |

| CAS Number | 17711-16-9 (for this compound), 17954-98-2 (for 22R-hydroxycholesterol) |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform (B151607), ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions. |

| Storage | Store at -20°C for long-term stability. Solutions in organic solvents can be stored at -20°C for several months. |

Experimental Protocols

Chemical Synthesis of (22R)-Hydroxycholesterol

A stereospecific synthesis is crucial to obtain the biologically active 22R isomer. One established method involves the following key steps:

-

Starting Material: Stigmasterol (B192456), a readily available plant sterol, is a common starting material.

-

Oxidative Cleavage: The C22-C23 double bond of stigmasterol is subjected to oxidative cleavage (e.g., ozonolysis) to yield a C22-aldehyde.

-

Grignard Reaction: A Grignard reagent, such as isopropyl magnesium bromide, is reacted with the C22-aldehyde. This reaction is controlled to favor the formation of the (22R)-hydroxyl group.

-

Purification: The resulting mixture is purified by column chromatography on silica (B1680970) gel to isolate the (22R)-hydroxycholesterol.

-

Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Enzymatic Synthesis of (22R)-Hydroxycholesterol using P450scc

This method mimics the physiological production of this compound.

-

Source of Enzyme: Recombinant human cytochrome P450scc (CYP11A1) expressed in a suitable host system (e.g., E. coli or insect cells) is the preferred source. Alternatively, mitochondria isolated from steroidogenic tissues like the adrenal glands can be used.[4]

-

Reaction Mixture: A typical reaction mixture includes:

-

Cholesterol (substrate) solubilized with a detergent (e.g., Tween 80) or cyclodextrin.

-

P450scc enzyme.

-

Adrenodoxin (B1173346) and adrenodoxin reductase (electron transfer partners).

-

NADPH generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to provide reducing equivalents.

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Incubation: The reaction is incubated at 37°C with shaking. The reaction time is optimized to maximize the yield of this compound while minimizing its further conversion to pregnenolone.

-

Extraction: The reaction is stopped, and the steroids are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification and Analysis: The extracted steroids are separated and quantified by HPLC or LC-MS/MS.

Extraction of this compound from Biological Samples

This protocol is suitable for tissues rich in steroidogenic activity, such as the adrenal glands.

-

Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Lipid Extraction: The total lipids are extracted from the homogenate using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.

-

Saponification (Optional): To hydrolyze cholesteryl esters and liberate free this compound, the lipid extract can be treated with ethanolic potassium hydroxide.

-

Solid-Phase Extraction (SPE): The crude lipid extract is subjected to SPE on a silica or C18 cartridge to separate the oxysterol fraction from other lipids.

-

Purification by HPLC: The oxysterol fraction is further purified by normal-phase or reverse-phase HPLC to isolate this compound.

-

Quantification: The amount of this compound is determined by LC-MS/MS using a stable isotope-labeled internal standard.

Cell-Based Reporter Assay for LXR Activation

This assay measures the ability of this compound to activate the Liver X Receptor.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) is used.

-

Plasmids: The cells are transiently transfected with:

-

An expression vector for human LXRα or LXRβ.

-

An expression vector for its heterodimeric partner, RXRα.

-

A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment: After transfection, the cells are treated with varying concentrations of 22(R)-hydroxycholesterol or a vehicle control for 24-48 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of LXR by this compound.

Cholesterol Efflux Assay

This assay assesses the effect of this compound on the removal of cholesterol from cells, a process regulated by LXR.

-

Cell Culture: Macrophages (e.g., J774 or THP-1 derived macrophages) are cultured in appropriate media.

-

Cholesterol Loading and Labeling: The cells are loaded with cholesterol by incubation with acetylated LDL and labeled with a tracer, typically [³H]-cholesterol, for 24-48 hours.[8][9]

-

Equilibration: The cells are washed and incubated in serum-free media containing the compound of interest (e.g., 22(R)-hydroxycholesterol) for a period to allow for gene expression changes (typically 18-24 hours).[10]

-

Efflux: The media is replaced with serum-free media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL). The cells are incubated for a defined period (e.g., 4-6 hours).[9]

-

Quantification: The radioactivity in the media and the cells is measured by liquid scintillation counting.

-

Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cells).

Biological Role and Signaling Pathways

This compound plays a dual role in cellular metabolism, acting as both a crucial metabolic intermediate and a signaling molecule.

Intermediate in Steroidogenesis

The primary and most well-established role of this compound is as the first hydroxylated intermediate in the conversion of cholesterol to pregnenolone. This process, known as the cholesterol side-chain cleavage reaction, is the rate-limiting step in the synthesis of all steroid hormones and occurs in the mitochondria of steroidogenic tissues.[11][12]

The enzyme responsible for this conversion is the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[12][13] The reaction proceeds in three steps:

-

22-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol.[13]

-

20-Hydroxylation: 22R-hydroxycholesterol is then hydroxylated at the C20 position to yield 20α,22R-dihydroxycholesterol.[13]

-

Side-Chain Cleavage: The bond between C20 and C22 is cleaved, releasing pregnenolone and isocaproic aldehyde.[11]

Caption: The enzymatic conversion of cholesterol to pregnenolone.

Activation of Liver X Receptors (LXRs)

22(R)-hydroxycholesterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis.[5][6]

The activation of LXRs by 22(R)-hydroxycholesterol involves the following steps:

-

Ligand Binding: 22(R)-hydroxycholesterol binds to the ligand-binding domain of LXR.

-

Heterodimerization: The LXR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR).[14]

-

DNA Binding: The LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[14]

-

Gene Transcription: This binding recruits coactivator proteins and initiates the transcription of target genes involved in:

-

Reverse Cholesterol Transport: Upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate the efflux of cholesterol from cells to HDL particles.[5][14]

-

Bile Acid Synthesis: Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[14]

-

Lipogenesis: Activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.[14]

-

Caption: Activation of the Liver X Receptor (LXR) signaling pathway.

Activation of Farnesoid X Receptor (FXR)

In addition to LXR, 22(R)-hydroxycholesterol has been shown to activate the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid sensing and regulation.[7]

The activation of FXR by 22(R)-hydroxycholesterol leads to the transcriptional regulation of genes involved in bile acid and lipid metabolism. A key target gene is the Bile Salt Export Pump (BSEP), which is responsible for the transport of bile salts from hepatocytes into the bile.[7][15]

The signaling pathway is analogous to LXR activation:

-

Ligand Binding: 22(R)-hydroxycholesterol binds to the FXR ligand-binding domain.

-

Heterodimerization: FXR forms a heterodimer with RXR.

-

DNA Binding: The FXR/RXR heterodimer binds to FXR Response Elements (FXREs) in the promoter of target genes like BSEP.

-

Gene Transcription: This leads to increased expression of BSEP, promoting bile acid secretion.

References

- 1. Biosynthesis of pregnenolone from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation of crystalline 22R-hydroxycholesterol and 20 alpha, 22R-dihydroxycholesterol from bovine adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific synthesis of (22R)-22-hydroxycholesterol and (22R)-cholesta-5,24-diene-3β,22-diol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 12. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver X receptor - Wikipedia [en.wikipedia.org]

- 15. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Cholesterol to 22-Hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The enzymatic conversion of cholesterol to (22R)-hydroxycholesterol is the initial, rate-limiting step in the biosynthesis of all steroid hormones. This critical reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 11A1 (CYP11A1), also known as the cholesterol side-chain cleavage enzyme (P450scc). The product, (22R)-hydroxycholesterol, is not only a pivotal metabolic intermediate but also a potent signaling molecule that activates nuclear receptors such as the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR), thereby influencing cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document provides a comprehensive technical overview of the core enzymology, reaction kinetics, relevant signaling pathways, and detailed experimental protocols for studying this conversion.

Core Enzymology and Reaction Mechanism

The conversion of cholesterol to its hydroxylated intermediate is exclusively managed by a specialized enzyme system located within the mitochondria.

The Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)

The primary enzyme responsible for this biological process is Cytochrome P450 11A1 (CYP11A1) , a member of the cytochrome P450 superfamily.[1] It is also commonly referred to as P450scc or cholesterol desmolase.[1][2]

-

Location: CYP11A1 is a mitochondrial enzyme, specifically situated on the inner mitochondrial membrane.[1][3]

-

Tissue Expression: The highest levels of CYP11A1 are found in steroidogenic tissues, including the adrenal cortex, corpus luteum, ovarian theca cells, testicular Leydig cells, and the placenta during pregnancy.[1][2] Lower levels are also present in other tissues like the brain.[1]

-

Gene: In humans, CYP11A1 is encoded by the CYP11A1 gene located on chromosome 15.[1][2]

The Three-Step Catalytic Reaction

CYP11A1 catalyzes a sequential three-step monooxygenase reaction to ultimately convert cholesterol into pregnenolone (B344588). The formation of (22R)-hydroxycholesterol is the first of these steps.[4][5]

-

Step 1: 22-Hydroxylation: Cholesterol is hydroxylated at the C22 position to form (22R)-hydroxycholesterol .[4][6][7]

-

Step 2: 20-Hydroxylation: The intermediate, (22R)-hydroxycholesterol, is subsequently hydroxylated at the C20 position to yield 20α,22R-dihydroxycholesterol .[4][7]

-

Step 3: Side-Chain Cleavage: The bond between C20 and C22 is cleaved, releasing pregnenolone (a C21 steroid) and isocaproic aldehyde.[1][6]

Each hydroxylation step requires molecular oxygen and two electrons, which are provided by a dedicated mitochondrial electron transfer chain.[1][6]

The Electron Transfer System

CYP11A1 does not function in isolation. It relies on two partner proteins to receive the necessary reducing equivalents from NADPH.[1][8]

-

Adrenodoxin (B1173346) Reductase (FDXR): A flavoprotein that accepts two electrons from NADPH.

-

Adrenodoxin (FDX1): A non-heme iron-sulfur protein that acts as a mobile electron shuttle, accepting electrons one at a time from adrenodoxin reductase and delivering them to CYP11A1.[1][6]

Regulation of Activity

The activity of CYP11A1 is tightly controlled, primarily by regulating the access of its substrate, cholesterol. The Steroidogenic Acute Regulatory Protein (StAR) facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is considered the true rate-limiting step of steroidogenesis.[2][3] The expression of all three components of the P450scc system (CYP11A1, Adrenodoxin, Adrenodoxin Reductase) is induced by trophic hormones, such as Adrenocorticotropic hormone (ACTH), via transcription factors like Steroidogenic factor 1 (SF-1).[1]

Signaling Pathways of 22-Hydroxycholesterol

Beyond its role as a steroid precursor, (22R)-hydroxycholesterol is an important oxysterol that functions as a ligand for nuclear receptors, directly regulating gene expression.

-

Liver X Receptor (LXR) Activation: (22R)-hydroxycholesterol is a potent endogenous agonist for LXRs (LXRα and LXRβ).[9][10] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This pathway is crucial for regulating cholesterol efflux, transport, and fatty acid metabolism by inducing genes such as ABCA1, ABCG1, and SREBP-1c.[11]

-

Farnesoid X Receptor (FXR) Activation: Studies have also shown that 22(R)-hydroxycholesterol can act as an FXR ligand, inducing the expression of the bile salt export pump (BSEP), a key transporter in bile acid homeostasis.[12][13]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic conversion, compiled from various in vitro studies.

Table 1: Enzyme Kinetic Parameters for CYP11A1

| Substrate | Parameter | Reported Value | Organism/System | Reference |

|---|---|---|---|---|

| Cholesterol | Kd (Binding Affinity) | 0.2 µM | Purified Human CYP11A1 | [14] |

| 22R-Hydroxycholesterol | KM (Michaelis Constant) | ~1-2 µM | Transfected COS-1 cells | [15][16] |

| 22R-Hydroxycholesterol | Vmax (Maximal Velocity) | Varies significantly with expression levels | Transfected COS-1 cells |[15][16] |

Note: Direct kinetic parameters (KM, Vmax) for the initial cholesterol to this compound step are not consistently reported, as assays often measure the full conversion to pregnenolone or use more soluble intermediates like 22R-hydroxycholesterol as the starting substrate.

Table 2: Typical In Vitro Reaction Conditions

| Parameter | Condition | Rationale / Notes | Reference |

|---|---|---|---|

| Temperature | 37°C | Mimics physiological conditions. | [17] |

| pH | 7.4 | Maintained with potassium phosphate (B84403) buffer. | [17] |

| Enzyme Concentration | 0.4 µM (CYP11A1) | Varies based on experimental design. | [14] |

| Substrate Delivery | 2-hydroxypropyl-β-cyclodextrin | Used to solubilize cholesterol in aqueous buffer. | [17] |

| Cofactors | NADPH Generating System | Glucose-6-phosphate and G6P dehydrogenase are used to continuously regenerate NADPH. |[17] |

Experimental Protocols

Studying the enzymatic conversion of cholesterol requires precise methodologies, from cell-based assays to reconstituted enzyme systems.

Protocol 1: Cell-Based CYP11A1 Activity Assay

This protocol measures CYP11A1 activity in a cellular context by using transiently transfected mammalian cells.

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., CHO-K1 or COS-1) in 6-well plates at a density that allows for ~70-80% confluency the next day.[18]

-

Transfect cells with an expression vector containing the full-length cDNA for human CYP11A1 using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Co-transfection with vectors for adrenodoxin and adrenodoxin reductase can enhance activity. An empty vector is used as a negative control.

-

Allow cells to express the protein for 24-48 hours post-transfection.

-

-

Enzymatic Reaction:

-

Wash the transfected cells twice with phosphate-buffered saline (PBS).

-

Add serum-free culture medium containing the substrate. For kinetic analysis, use varying concentrations (e.g., 0.5 to 5 µM) of a water-soluble cholesterol analog, such as 22R-hydroxycholesterol.[15][16]

-

To initiate the reaction, add NADPH to a final concentration of 200 µmol/liter.[15]

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a defined period (e.g., 2 to 4 hours).[15]

-

-

Sterol Extraction and Analysis:

-

Collect the culture medium and centrifuge to remove cell debris.

-

Extract the sterols from the supernatant by adding 2-3 volumes of an organic solvent like ethanol (B145695) or hexane:isopropanol (3:2 v/v).[19][20]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and evaporate it to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Analyze the production of pregnenolone (as the final product of the pathway) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[16] This provides high sensitivity and specificity for quantification.

-

Protocol 2: In Vitro Reconstituted Enzyme Assay

This protocol measures the activity of purified CYP11A1, providing a clean system to study enzyme kinetics and inhibition without cellular interference.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA).[17]

-

Prepare an NADPH-generating system consisting of glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH in buffer.

-

Prepare the substrate by dissolving cholesterol in a 33% aqueous solution of 2-hydroxypropyl-β-cyclodextrin to enhance solubility.[17]

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the purified recombinant enzymes: CYP11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cholesterol substrate and the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding 2 volumes of ice-cold ethanol or another organic solvent to precipitate the proteins.[17]

-

-

Extraction and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and process for analysis as described in Protocol 1 (Section 4.1, Step 3). The primary product to quantify would be this compound if the reaction is stopped early, or pregnenolone for overall activity.

-

Conclusion

The enzymatic conversion of cholesterol to (22R)-hydroxycholesterol by CYP11A1 is a foundational reaction in human physiology. It serves as the gateway to the entire steroid hormone network and produces a potent oxysterol that actively participates in the transcriptional regulation of lipid metabolism. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in endocrinology, metabolism, and pharmacology. The methodologies outlined in this guide provide a robust framework for investigating this crucial biochemical transformation and for the development of therapeutic agents that target steroidogenic pathways.

References

- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scispace.com [scispace.com]

- 4. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 8. Partial Defect in the Cholesterol Side-Chain Cleavage Enzyme P450scc (CYP11A1) Resembling Nonclassic Congenital Lipoid Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. benchchem.com [benchchem.com]

The Core Mechanism of Liver X Receptor Activation by 22-Hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation mechanism of the Liver X Receptor (LXR) by its endogenous ligand, 22(R)-hydroxycholesterol. The document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and investigating this key process in lipid metabolism and inflammation.

Introduction to Liver X Receptors and 22(R)-Hydroxycholesterol

Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] These receptors function as "cholesterol sensors" that, when activated, induce the expression of genes involved in cholesterol efflux, transport, and excretion.[3]

22(R)-hydroxycholesterol is a naturally occurring oxysterol, an oxygenated derivative of cholesterol, that serves as a potent endogenous agonist for both LXRα and LXRβ.[1][4] Its interaction with LXRs initiates a cascade of events leading to the transcriptional regulation of target genes, making it a critical molecule in cellular lipid management.

The LXR Activation Signaling Pathway

The activation of LXR by 22(R)-hydroxycholesterol follows a well-defined signaling pathway, which is essential for the transcriptional regulation of its target genes.

In its inactive state, the LXR-RXR heterodimer is bound to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) in the promoter regions of target genes.[3] This complex is associated with corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT), which inhibit gene transcription.[5]

The binding of an agonist like 22(R)-hydroxycholesterol to the Ligand Binding Domain (LBD) of LXR induces a conformational change in the receptor.[1] This alteration facilitates the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins.[6] Key coactivators recruited by the activated LXR/RXR heterodimer include Steroid Receptor Coactivator-1 (SRC-1), Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and CREB-binding protein (CBP)/p300.[7][8][9] These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, chromatin remodeling, and the initiation of target gene transcription.[10][11]

Quantitative Data on 22(R)-Hydroxycholesterol and LXR Interaction

The interaction between 22(R)-hydroxycholesterol and LXR isoforms has been quantified through various experimental assays. The following tables summarize key binding affinity and activation data.

Table 1: Binding Affinity of 22(R)-Hydroxycholesterol for LXR Isoforms

| Parameter | LXRα | LXRβ | Method | Reference |

| Ki (nM) | 380 | ~380 | Scintillation Proximity Assay | [12] |

| Binding Affinity | High | High | In-silico Docking | [13] |

Table 2: Activation of LXR Isoforms by 22(R)-Hydroxycholesterol

| Parameter | LXRα | LXRβ | Method | Reference |

| EC50 | Potent Activator | Potent Activator | Reporter Gene Assay | [14] |

Table 3: Induction of LXR Target Genes by 22(R)-Hydroxycholesterol

| Target Gene | Cell Type | Fold Induction | Method | Reference |

| ABCA1 | Macrophages | ~7-fold | Reporter Gene Assay | [4] |

| ABCA1 | Brain Cells | Marked Increase | Western Blot/qRT-PCR | [15] |

| ABCG1 | Macrophages | Induced | Not specified | [1] |

| SREBP-1c | Not specified | Induced | Not specified | [2] |

| CH25H | HepG2 cells | Significant | Western Blot | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between 22(R)-hydroxycholesterol and LXR.

Ligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay directly measures the binding of a radiolabeled ligand to its receptor.

Protocol:

-

Protein Preparation: Purify the recombinant Ligand Binding Domain (LBD) of human LXRα or LXRβ, typically expressed with a tag (e.g., His-tag) for purification.

-

Reaction Setup: In a microplate, combine the purified LXR-LBD with a known concentration of [3H]-labeled 22(R)-hydroxycholesterol.

-

SPA Bead Addition: Add scintillation proximity assay (SPA) beads that are coated with a molecule that binds to the tagged LXR-LBD.

-

Incubation: Incubate the mixture to allow the LXR-LBD to bind to both the radiolabeled ligand and the SPA beads. When the radiolabeled ligand is in close proximity to the bead (i.e., bound to the receptor), the emitted beta particles from the tritium (B154650) will excite the scintillant in the bead, producing light.

-

Signal Detection: Measure the light output using a scintillation counter. The signal is directly proportional to the amount of radiolabeled ligand bound to the receptor.

-

Competition Assay: To determine the binding affinity (Ki) of unlabeled 22(R)-hydroxycholesterol, perform a competition assay by adding increasing concentrations of the unlabeled compound to the reaction mixture. The unlabeled ligand will compete with the radiolabeled ligand for binding to the LXR-LBD, resulting in a decrease in the scintillation signal.

-

Data Analysis: Plot the decrease in signal against the concentration of the unlabeled ligand to calculate the IC50, which can then be used to determine the Ki.

Reporter Gene Assay (GAL4 Hybrid System)

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of LXR.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the LXR-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with upstream GAL4 Upstream Activating Sequences (UAS).

-

-

Cell Treatment: After allowing for protein expression, treat the transfected cells with various concentrations of 22(R)-hydroxycholesterol or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for LXR activation and subsequent luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of 22(R)-hydroxycholesterol to determine the EC50 value, which represents the concentration required for 50% of the maximal activation.[14]

Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This in vitro assay measures the ligand-dependent interaction between LXR and a specific coactivator peptide.

Protocol:

-

Reagent Preparation:

-

Purified GST-tagged LXR-LBD.

-

A terbium-labeled anti-GST antibody (FRET donor).

-

A fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1, PGC-1α) (FRET acceptor).

-

Serial dilutions of 22(R)-hydroxycholesterol.

-

-

Assay Procedure:

-

In a microplate, incubate the GST-LXR-LBD with different concentrations of 22(R)-hydroxycholesterol.

-

Add the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.

-

Incubate to allow for the formation of the LXR-coactivator complex.

-

-

Signal Detection:

-

Excite the terbium donor at its specific wavelength (e.g., 340 nm).

-

Measure the emission at the donor's wavelength (e.g., 495 nm) and the acceptor's wavelength (e.g., 520 nm) after a time delay to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the recruitment of the coactivator peptide to the LXR-LBD in a ligand-dependent manner.

-

Conclusion

The activation of Liver X Receptors by 22(R)-hydroxycholesterol is a fundamental process in the maintenance of cellular and systemic lipid homeostasis. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the fields of metabolic disease and drug development. This guide provides a detailed framework for investigating this critical signaling pathway, paving the way for future discoveries and therapeutic interventions.

References

- 1. caister.com [caister.com]

- 2. Recruitment of CBP/p300 by the IFN beta enhanceosome is required for synergistic activation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular determinants of the interactions between SRC-1 and LXR/RXR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol-dependent LXR transcription factor activity represses pronociceptive effects of estrogen in sensory neurons and pain induced by myelin basic protein fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CBP regulates recruitment and release of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone acetylation by CBP and p300 at double-strand break sites facilitates SWI/SNF chromatin remodeling and the recruitment of non-homologous end joining factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TR-FRET Kit for Drug Candidates Discovery - Creative Diagnostics [qbd.creative-diagnostics.com]

- 14. Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 22-Hydroxycholesterol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxycholesterol (22-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule with pleiotropic effects on cellular function. This technical guide provides an in-depth exploration of the mechanisms by which 22-HC modulates key cellular signaling pathways, including the Liver X Receptor (LXR), Hedgehog (Hh), and Sterol Regulatory Element-Binding Protein (SREBP) pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for studying the effects of 22-HC, and visual representations of the signaling cascades to facilitate a deeper understanding of its biological significance and therapeutic potential.

Introduction

Oxysterols, once considered mere intermediates in cholesterol metabolism, are now recognized as potent signaling molecules that regulate a diverse array of physiological and pathophysiological processes. Among these, this compound, with its hydroxyl group at the 22nd carbon position, exhibits significant biological activity. It is a key modulator of lipid homeostasis, inflammation, cell proliferation, and developmental pathways. This guide focuses on the (R)-enantiomer, 22(R)-hydroxycholesterol, which is the more biologically active isomer in many contexts, and also touches upon the distinct roles of the (S)-enantiomer. Understanding the intricate signaling networks governed by 22-HC is paramount for the development of novel therapeutics for metabolic diseases, cancer, and neurodegenerative disorders.

Core Signaling Pathways Modulated by this compound

Liver X Receptor (LXR) Signaling Pathway

22(R)-hydroxycholesterol is a well-established endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and the regulation of inflammatory responses.[1][2] LXRs, comprising LXRα and LXRβ, form obligate heterodimers with the Retinoid X Receptor (RXR).[3][4] In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and recruits corepressor proteins to inhibit gene transcription.[3]

Upon binding of 22(R)-HC to the ligand-binding domain of LXR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[2][5] This complex then activates the transcription of a suite of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[6][7] The induction of these genes promotes the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport back to the liver.[6]

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. Oxysterols, including this compound, have been identified as modulators of Hh signaling through their interaction with the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[8][9]

In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of SMO.[10] Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. This compound and other oxysterols can act as allosteric activators of SMO by binding to its extracellular cysteine-rich domain (CRD).[8][11] This binding induces a conformational change in SMO, leading to its activation and subsequent signal transduction.[9] Interestingly, the 22(S) enantiomer has been shown to be a more potent activator of the Hh pathway in some contexts than the 22(R) enantiomer.[11]

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. SREBPs are transcription factors that are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[12][13] When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved, releasing its active N-terminal domain to enter the nucleus and activate the transcription of lipogenic genes.[14]

Oxysterols, including this compound, act as potent inhibitors of SREBP processing.[14][15] They exert this effect by binding to another ER-resident protein called Insulin-induced gene (Insig).[1][16] The oxysterol-Insig complex then binds to SCAP, causing the SREBP-SCAP complex to be retained in the ER, thereby preventing SREBP activation.[17][18] This feedback mechanism ensures that when cellular oxysterol levels are high, de novo lipogenesis is suppressed.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the effects of this compound on various cellular targets and processes.

Table 1: Binding Affinities and Potency of this compound

| Parameter | Target | Cell/System | Value | Reference(s) |

| Ki | LXRα | In vitro | 380 nM | [15] |

| Ki | LXRβ | In vitro | - | [15] |

| EC50 | LXRα Activation | CV-1 cells | ~10 µM | [15] |

| EC50 | LXRβ Activation | CV-1 cells | ~10 µM | [15] |

| EC50 | Hedgehog Pathway Activation (20(S)-OHC) | NIH 3T3 cells | ~3 µM | [11] |

Table 2: Effects of this compound on Gene and Protein Expression

| Target Gene/Protein | Cell Type | Treatment Concentration | Fold Change (mRNA) | Fold Change (Protein) | Reference(s) |

| ABCA1 | Rat Primary Brain Cells | 10 µM 22(R)-HC + 9-cis-RA | Marked Increase | Marked Increase | [19] |

| ABCG1 | THP-1 Macrophages | 1 µM T0901317 (LXR agonist) | - | Induced | [20] |

| BSEP | Human Primary Hepatocytes | 10 µM 22(R)-HC | 2- to 5-fold Increase | - | [21] |

| PLTP | Mouse Peritoneal Macrophages | 22(R)-HC | Induced | - | [22] |

Table 3: Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | IC50 | Reference(s) |

| LNCaP | Prostate Cancer | ~20-30 µM | [23][24] |

| PC-3 | Prostate Cancer | ~20-40 µM | [23][24] |

| MCF-7 | Breast Cancer | ~20-40 µM | [23][24] |

| HepG2 | Hepatocellular Carcinoma | ~20-50 µM | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

LXR Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.

Workflow Diagram:

Protocol:

-

Cell Culture and Seeding: Plate HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and culture overnight.

-

Transfection: Co-transfect cells with an LXR expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 22(R)-hydroxycholesterol (e.g., a serial dilution from 0.1 µM to 25 µM) or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the 22-HC-treated samples by that of the vehicle-treated control.

Western Blot Analysis of LXR Target Proteins (e.g., ABCA1, ABCG1)

This protocol is for detecting changes in the protein expression of LXR target genes following treatment with this compound.

Workflow Diagram:

Protocol:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with 10 µM 22(R)-hydroxycholesterol or vehicle for 24-48 hours.

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., anti-ABCA1 or anti-ABCG1) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure changes in the mRNA levels of target genes in response to this compound treatment.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., HepG2) with 22(R)-hydroxycholesterol (e.g., 10 µM) for a specified time (e.g., 24 hours). Isolate total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and gene-specific primers for the target gene (e.g., ABCA1, SREBF1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Perform the qPCR using a real-time PCR system. Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in 22-HC-treated samples relative to vehicle-treated controls.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule that exerts profound effects on cellular physiology through its modulation of the LXR, Hedgehog, and SREBP pathways. Its ability to regulate lipid metabolism, inflammation, and cell proliferation underscores its potential as a therapeutic target for a range of diseases. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 22-HC and to explore its therapeutic applications.

Future research should focus on elucidating the tissue-specific and context-dependent effects of 22-HC, identifying novel downstream targets and interacting partners, and developing selective modulators of its activity. A deeper understanding of the complex interplay between 22-HC and these critical signaling pathways will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Oxysterols and Their Cellular Effectors [mdpi.com]

- 2. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]

- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 13. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TCDB » SEARCH [tcdb.org]

- 17. Insig Proteins Mediate Feedback Inhibition of Cholesterol Synthesis in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]

- 19. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

22-Hydroxycholesterol: A Technical Guide to Its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction